trans-3-Hydroxy-4-methylpiperidine hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
(3S,4R)-4-methylpiperidin-3-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-5-2-3-7-4-6(5)8;/h5-8H,2-4H2,1H3;1H/t5-,6-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZSCYLJBBWUCBZ-KGZKBUQUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNCC1O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCNC[C@H]1O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrogenation and Functionalization of Pyridone Derivatives
One prominent method involves hydrogenating pyridone derivatives to obtain the core piperidine structure, followed by hydroxylation and methylation:
- Starting Material: 3-Pyridone
- Process:
- Hydrogenation under high pressure (4-6 MPa) over rhodium catalysts at 80-100°C yields 3-hydroxy piperidine.
- The hydroxy piperidine is then protected with Boc groups or other protecting groups.
- Functionalization at the 4-position with methyl groups is achieved via alkylation or methylation reactions, often using methyl iodide or methyl triflate under basic conditions.
- Final deprotection yields trans-3-Hydroxy-4-methylpiperidine, which is then converted to its hydrochloride salt through treatment with hydrochloric acid.
Research Findings:
This method is advantageous due to the high selectivity and the environmentally friendly nature of catalytic hydrogenation, eliminating the need for hazardous reagents like lithium aluminum hydride. It also offers high yields (~55-82%) and purity (>95%) when optimized.
Preparation via Alkylation of 4-Methylpiperidine
Another approach involves the alkylation of 4-methylpiperidine with suitable electrophiles:
- Step 1: Synthesis of 4-methylpiperidine via cyclization of appropriate precursors such as N-methyl-2-piperidone derivatives.
- Step 2: Hydroxylation at the 3-position can be achieved through oxidation using reagents like m-CPBA or via radical hydroxylation methods.
- Step 3: The hydroxylated intermediate is then converted to the hydrochloride salt by treatment with HCl in a suitable solvent.
Research Findings:
This route is straightforward and utilizes readily available starting materials, with yields often exceeding 80%. The hydroxylation step's regioselectivity is critical and can be optimized via radical or electrophilic hydroxylation conditions.
Synthesis from N-Substituted Pyrrolidines or Piperidines
A third method involves constructing the piperidine ring via nucleophilic substitution and ring closure:
- Step 1: Starting from N-substituted pyrrolidines, ring expansion reactions are performed.
- Step 2: Hydroxylation at the 3-position is achieved through oxidation or hydroboration-oxidation sequences.
- Step 3: Methylation at the 4-position is performed using methylating agents such as methyl iodide or dimethyl sulfate.
- Step 4: Final salt formation with hydrochloric acid yields the target compound.
Research Findings:
This method allows for stereoselective synthesis, favoring the trans-isomer, and offers yields around 70-85%. It is particularly useful when specific stereochemistry is desired.
Notes on Research Findings:
- The patent CN104402800A describes a multi-step synthesis involving dehydration, hydroxylation, and salt formation, emphasizing mild reaction conditions and high purity.
- The WO2004043921A1 patent highlights an improved process for preparing 4-aryl-3-hydroxymethylpiperidines, adaptable for hydroxylation at the 3-position.
- The CN105439939B patent details a route involving hydrogenation of pyridone derivatives, aligning with the catalytic hydrogenation method described above.
- The US5227379A patent discusses synthesis from arecoline derivatives, offering an alternative route via alkaloid precursors.
Chemical Reactions Analysis
Types of Reactions: trans-3-Hydroxy-4-methylpiperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 4-methylpiperidin-3-one.
Reduction: Formation of various reduced derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Pharmaceutical Applications
1.1 Precursor in Drug Synthesis
Trans-3-hydroxy-4-methylpiperidine hydrochloride serves as a key intermediate in the synthesis of various pharmaceutical compounds. Notably, it is involved in the production of selective serotonin reuptake inhibitors (SSRIs), which are widely used to treat depression and anxiety disorders. For instance, it is a precursor for paroxetine, an SSRI that is effective in treating major depressive disorder and obsessive-compulsive disorder .
1.2 Development of Novel Therapeutics
Recent studies have investigated the compound's potential as a building block for designing new therapeutic agents. Its structural features allow for modifications that can enhance pharmacological properties or reduce side effects. Research has focused on synthesizing derivatives that may exhibit improved efficacy or specificity for certain biological targets, particularly in the context of mental health treatments .
Biochemical Research Applications
2.1 Protein Degradation Studies
This compound is utilized in research related to protein degradation pathways. It is part of the toolkit for developing protein degraders that can selectively target and eliminate specific proteins within cells, which has implications for treating diseases caused by protein misfolding or overexpression .
2.2 Mechanistic Studies in Cellular Signaling
The compound has been employed in studies investigating cellular signaling pathways, particularly those involving AMP-activated protein kinase (AMPK). AMPK plays a critical role in cellular energy homeostasis, and compounds like this compound can serve as indirect activators, providing insights into metabolic regulation and potential therapeutic strategies for metabolic disorders .
Case Studies and Research Findings
4.1 Case Study: Synthesis of Paroxetine
In one notable study, this compound was synthesized as an intermediate for paroxetine production. The process involved several steps, including the reaction of p-fluorobenzaldehyde with various reagents to yield high-purity paroxetine precursors, demonstrating the compound's importance in pharmaceutical manufacturing .
4.2 Case Study: AMPK Activation
Another research project explored the activation of AMPK using derivatives of this compound. The findings suggested that modifications to the piperidine structure could enhance AMPK activation, providing a pathway for developing new treatments for obesity and type 2 diabetes .
Mechanism of Action
The mechanism of action of trans-3-Hydroxy-4-methylpiperidine hydrochloride involves its interaction with specific molecular targets. The hydroxyl group and the piperidine ring play crucial roles in its binding to receptors or enzymes. The compound can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomers: cis-3-Hydroxy-4-methylpiperidine Hydrochloride
The cis isomer shares the same molecular formula (C₆H₁₄ClNO) but differs in the spatial arrangement of substituents. Stereochemical variations significantly influence physicochemical properties and biological activity. For example:
- Solubility and Reactivity : The trans configuration may exhibit lower polarity compared to cis, affecting solubility in aqueous media.
- Biological Activity : Piperidine derivatives often show stereospecific interactions with enzymes or receptors, making trans and cis isomers pharmacologically distinct .
Substituted Piperidines with Functional Group Variations
a) trans-3-Methyl-4-piperidinol Hydrochloride (CAS 955028-91-8)
- Structure : Similar backbone but with a methyl group at the 3-position and hydroxyl at the 4-position.
- Molecular Weight: ~166.6 g/mol (estimated from formula C₆H₁₄ClNO).
- Applications : Used in synthetic chemistry; the positional swap of substituents may alter hydrogen-bonding capacity and reactivity compared to trans-3-Hydroxy-4-methylpiperidine HCl .
b) trans-4-Methoxypiperidin-3-ol Hydrochloride (CAS 2055841-02-4)
- Structure : Methoxy group at the 4-position instead of methyl.
- Enhanced electron-donating effects could influence reactivity in nucleophilic substitutions .
Fluorinated Analogues: Methyl 3,3-Difluoropiperidine-4-carboxylate Hydrochloride
- Structure : Difluoro groups at the 3-position and a methoxycarbonyl group at the 4-position.
- Molecular Weight : Higher (~239.6 g/mol) due to fluorine and carboxylate groups.
- Applications : Fluorine atoms improve metabolic stability and bioavailability, making this compound valuable in drug development .
Piperidines with Alternative Substituents
a) 4-(Diphenylmethoxy)piperidine Hydrochloride (CAS 65214-86-0)
- Structure : Bulky diphenylmethoxy group at the 4-position.
- Molecular Weight : 303.83 g/mol .
- Contrasts: Higher molecular weight and lipophilicity due to aromatic groups. Limited safety data; acute toxicity noted but lacks specific LD₅₀ values .
b) 3-Methylpiperidin-4-ol Hydrochloride (CAS 7583-53-1)
Key Research Findings and Data Gaps
Physicochemical Properties
Regulatory Status
Biological Activity
trans-3-Hydroxy-4-methylpiperidine hydrochloride is a piperidine derivative that has garnered attention in biological research due to its potential therapeutic applications, particularly in neuropharmacology and other medical fields. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₆H₁₄ClNO
- Molecular Weight : Approximately 151.64 g/mol
- Appearance : White solid, soluble in water
The compound features a hydroxyl group at the third position and a methyl group at the fourth position of the piperidine ring, which significantly influences its biological properties and interactions with various molecular targets.
The biological activity of this compound is primarily attributed to its interactions with specific receptors and enzymes in biological systems. The hydroxyl and methyl groups enhance its binding affinity, allowing it to modulate the function of these targets effectively. Key mechanisms include:
- Receptor Interaction : The compound may bind to neurotransmitter receptors, influencing signaling pathways associated with neurological functions.
- Enzyme Modulation : It can affect enzyme activity, potentially altering metabolic processes within cells.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, including:
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 1-Piperidinylpropanol | Piperidine ring with propanol side chain | Potential analgesic properties |
| 4-Hydroxypiperidine | Hydroxyl group at position 4 | Different pharmacological profile |
| 3-Hydroxypiperidine | Hydroxyl group at position 3 | May exhibit different central nervous system effects |
This compound is distinctive due to the combination of both hydroxyl and methyl groups at specific positions on the piperidine ring, which may confer unique biological activities compared to these similar compounds.
Case Studies and Research Findings
- Neuropharmacological Studies : Research has demonstrated that piperidine derivatives can exhibit various effects on neurotransmitter systems. For example, studies indicate that modifications in piperidine structures can lead to significant changes in their binding affinities and biological activities .
- Therapeutic Applications : The compound has been explored for its potential in treating conditions such as anxiety and depression through modulation of neurotransmitter systems. In vitro studies have shown promising results regarding its efficacy in influencing serotonin and dopamine pathways .
- Antiviral Research : Although specific studies on this compound's antiviral capabilities are scarce, related compounds have demonstrated antiviral activity against various pathogens, suggesting a potential avenue for further exploration .
Q & A
Q. What are the validated analytical methods for quantifying trans-3-Hydroxy-4-methylpiperidine hydrochloride in pharmaceutical formulations?
Methodological Answer: Reverse-phase HPLC with UV detection is widely used. A validated method employs a Kromasil C18 column (150 mm × 4.6 mm, 5 µm) , a mobile phase of 0.03 mol·L⁻¹ potassium phosphate buffer (pH adjusted) and methanol (70:30 v/v) , and detection at 207 nm . Calibration curves should demonstrate linearity (e.g., r² ≥ 0.999) across a range of 1–10 µg·mL⁻¹. Recovery studies (low, medium, high concentrations) with ≤2% RSD ensure accuracy and precision. Acidic dye spectrophotometry is an alternative but less specific .
Q. How can researchers safely handle and store this compound in laboratory settings?
Methodological Answer: Refer to Safety Data Sheets (SDS) for hazard mitigation:
- Use PPE (gloves, lab coat, goggles) to avoid inhalation, skin contact, or ingestion .
- Store at -20°C in airtight containers under inert gas (e.g., nitrogen) for stability ≥5 years .
- For spills, neutralize with inorganic absorbents and dispose via hazardous waste protocols .
Q. What spectroscopic techniques are suitable for structural elucidation of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign stereochemistry using coupling constants (e.g., axial vs. equatorial protons in piperidine rings) and DEPT-135 for carbons .
- FT-IR : Confirm hydroxyl (3200–3600 cm⁻¹) and hydrochloride (2400–2600 cm⁻¹) functional groups .
- High-resolution MS : Verify molecular weight (e.g., [M+H]⁺ = theoretical ± 2 ppm) .
Advanced Research Questions
Q. How can impurity profiling of this compound be performed using pharmacopeial standards?
Methodological Answer:
- Use USP/EP reference standards (e.g., methylated or halogenated piperidine analogs) to identify process-related impurities .
- Chromatographic conditions: Symmetry C18 column , gradient elution with 0.1% trifluoroacetic acid in water/acetonitrile , and detection at 210–230 nm . Calculate impurity percentages via relative retention times and peak area ratios (≤0.1% threshold for ICH Q3A compliance) .
Q. What experimental strategies resolve tautomeric or stereochemical inconsistencies in this compound derivatives?
Methodological Answer:
- Dynamic NMR : Monitor enol-oxo tautomerism at variable temperatures (e.g., 25–60°C) .
- X-ray crystallography : Confirm absolute configuration using single-crystal diffraction (e.g., CCDC deposition) .
- Chiral HPLC : Separate enantiomers with a Chiralpak AD-H column and hexane/ethanol (90:10) mobile phase .
Q. How should researchers validate HPLC methods for this compound under ICH Q2(R1) guidelines?
Methodological Answer:
Q. What computational approaches predict the metabolic stability of this compound analogs?
Methodological Answer:
- Molecular docking : Screen cytochrome P450 isoforms (e.g., CYP3A4, CYP2D6) using AutoDock Vina .
- QSAR models : Correlate logP, polar surface area, and H-bond donors with microsomal half-life (t½) .
- In silico metabolism : Predict phase I/II metabolites with software like Schrödinger’s ADMET Predictor .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
